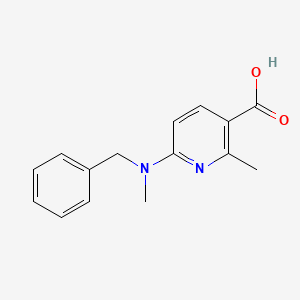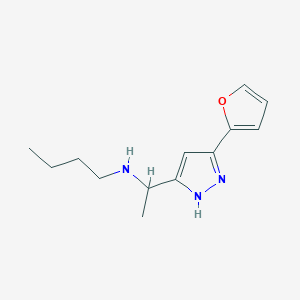
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O It is characterized by the presence of a piperazine ring substituted with a pyridine moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-pyridylamine with piperazine under controlled conditions to form the intermediate compound, which is then subjected to formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Derivatives with different alkyl or aryl groups.
科学的研究の応用
4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
Compared to its analogs, 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits unique reactivity due to the position of the methyl group on the pyridine ring. This positional difference can influence the compound’s electronic properties and steric interactions, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10-7-13(15-8-12(10)11(2)14)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
InChIキー |
PIRWXOBCIZGCFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


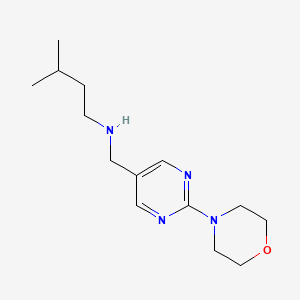
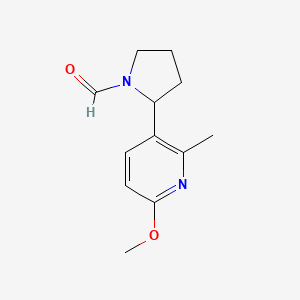

![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
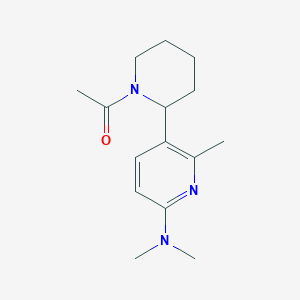
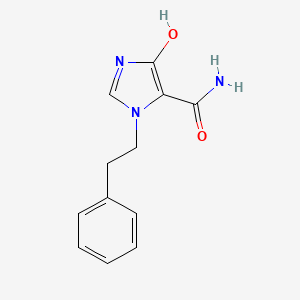
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)

